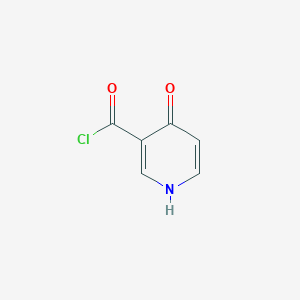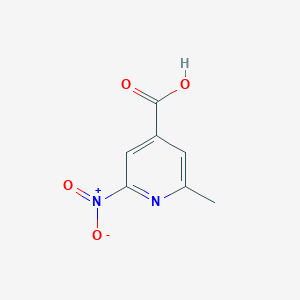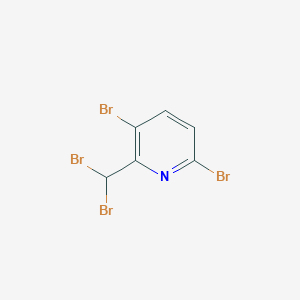![molecular formula C22H19FN2O2 B8695310 N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide typically involves the reaction of benzhydryl chloride with 4-fluoro-benzamide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the benzhydryl chloride reacts with the amide nitrogen of 4-fluoro-benzamide to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the reaction efficiency and selectivity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide can be compared with other similar compounds, such as:
N-benzhydryl benzamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-benzhydryl quinuclidine: Contains a quinuclidine moiety instead of the fluorine-substituted benzamide, leading to different chemical and biological properties.
Diphenylmethane derivatives: Share the benzhydryl group but differ in the functional groups attached, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C22H19FN2O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[2-(benzhydrylamino)-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19FN2O2/c23-19-13-11-18(12-14-19)22(27)24-15-20(26)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,27)(H,25,26) |
InChI 键 |
ABQNMOMAPSGPLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
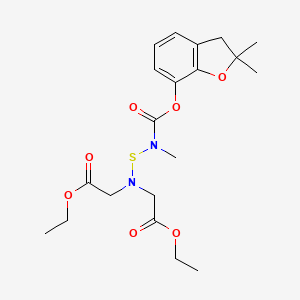
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
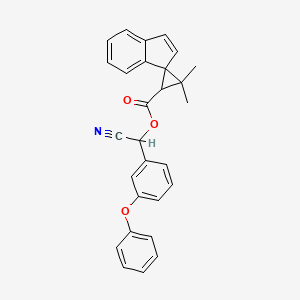
![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)
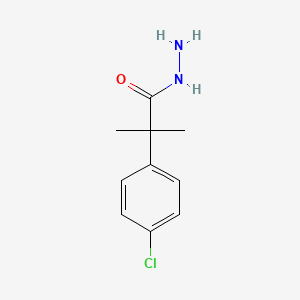
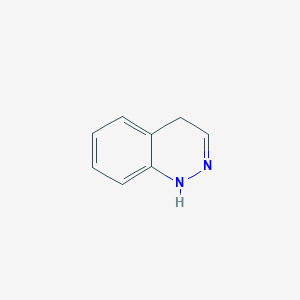
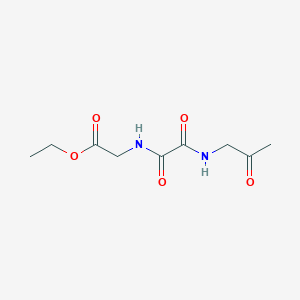
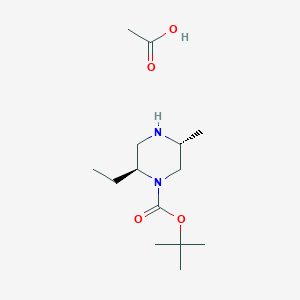
![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)
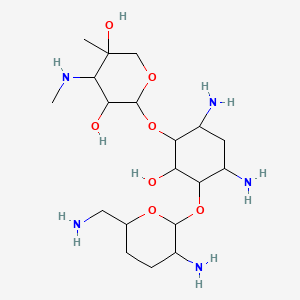
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
